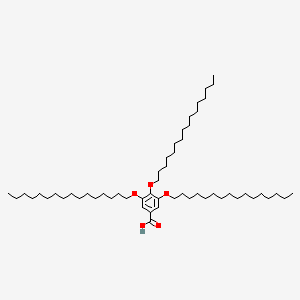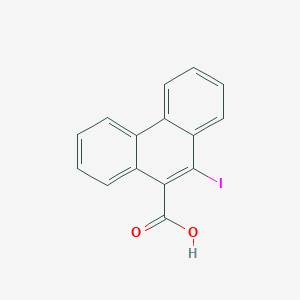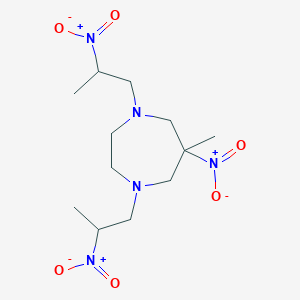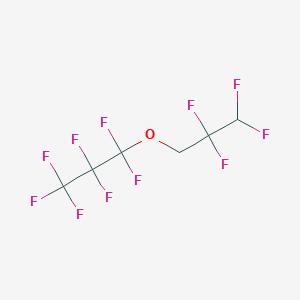![molecular formula C22H23N3O B12551129 1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one CAS No. 830355-06-1](/img/structure/B12551129.png)
1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a phenylprop-2-en-1-one structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs due to its diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The piperazine ring can be introduced through nucleophilic substitution reactions, and the final step involves the formation of the phenylprop-2-en-1-one moiety through a condensation reaction . Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus but differ in their biological activities and applications.
Piperazine-Containing Compounds: Compounds like piperazine-1-carboxamide and piperazine-1-sulfonamide have similar structures but different pharmacological properties. The uniqueness of this compound lies in its combination of the indole, piperazine, and phenylprop-2-en-1-one moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
830355-06-1 |
|---|---|
Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H23N3O/c26-22(11-10-18-6-2-1-3-7-18)25-14-12-24(13-15-25)17-19-16-23-21-9-5-4-8-20(19)21/h1-11,16,23H,12-15,17H2 |
InChI Key |
PJHAPSSKKDBKRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)


![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)


![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)

![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
